zinc;oxalate;2-pyridin-2-ylpyridine
Description
The compound "zinc;oxalate;2-pyridin-2-ylpyridine" is a coordination complex comprising zinc(II) ions, oxalate (C₂O₄²⁻) as a bidentate ligand, and 2-pyridin-2-ylpyridine (a nitrogen-containing aromatic ligand). The inclusion of 2-pyridin-2-ylpyridine may enhance solubility in organic solvents and stabilize the metal center through π-backbonding, similar to terpyridine systems .
Properties
Molecular Formula |
C12H8N2O4Zn |
|---|---|
Molecular Weight |
309.6 g/mol |
IUPAC Name |
zinc;oxalate;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H8N2.C2H2O4.Zn/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;3-1(4)2(5)6;/h1-8H;(H,3,4)(H,5,6);/q;;+2/p-2 |
InChI Key |
HZDXKTHDONIFNS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C(=O)(C(=O)[O-])[O-].[Zn+2] |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: This compound is used as a catalyst in organic synthesis, particularly in aldol reactions. Biology: Medicine: The compound is being explored for its medicinal properties, including anti-fibrosis activity. Industry: It is used in material science for the development of new materials with unique properties.
Mechanism of Action
The compound exerts its effects through coordination to zinc ions, which can interact with various biological targets. The molecular pathways involved include binding to enzymes and receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
Structural and Coordination Properties
Table 1: Structural Comparison of Zinc Complexes
Key Observations :
- Oxalate vs. Carboxylate Ligands: Oxalate’s bidentate nature often leads to polymeric frameworks, whereas acetate tends to form monomeric or dimeric structures .
- Pyridine-Based Ligands: 2-Pyridin-2-ylpyridine, like terpyridine, may act as a terdentate ligand, offering stronger field stabilization than monodentate pyridine in [Zn(quin)₂(Py)₂] .
Spectroscopic and Thermal Properties
Table 2: Spectroscopic and Thermal Data
Key Observations :
- Oxalate IR Signatures : Zinc oxalate exhibits strong ν(C=O) stretches (~1600–1650 cm⁻¹), distinct from quinaldinate complexes (~1560 cm⁻¹) .
- Thermal Stability : Pyridine-thiolate ligands in Zinc Pyrithione confer higher decomposition temperatures (>300°C) compared to oxalate or carboxylate systems .
Key Observations :
- Solubility: The 2-pyridin-2-ylpyridine ligand may improve organic solubility compared to purely inorganic oxalate salts.
- Functional Uses : While Zinc Pyrithione is commercially utilized for its biocidal properties , oxalate complexes are explored in heritage science (e.g., degradation of oil paints ) and catalysis .
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